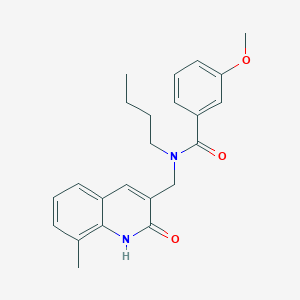
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. BMH-21 has been found to have anti-tumor properties and has been studied extensively in preclinical models.
Wirkmechanismus
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been found to inhibit the activity of an enzyme called DNA polymerase theta. This enzyme is involved in the repair of damaged DNA, which is essential for the survival of cancer cells. By inhibiting DNA polymerase theta, this compound prevents the repair of damaged DNA, leading to cell death. This compound has also been found to inhibit the activity of another enzyme called PARP1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the repair of damaged DNA, and reduce the levels of certain proteins involved in cancer cell survival. This compound has also been found to have anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. This compound has also been shown to have low toxicity in preclinical models, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, the synthesis of this compound is a multistep process that requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the use of this compound in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to understand the mechanism of action of this compound and to optimize its synthesis for use in various assays.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. It has been extensively studied for its anti-tumor properties and has been found to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While this compound has several advantages for lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps. First, 3-methoxybenzoyl chloride is reacted with 2-hydroxy-8-methylquinoline to form 3-methoxy-N-(2-hydroxy-8-methylquinolin-3-yl)benzamide. This compound is then reacted with N-butylamine to yield this compound (this compound). The synthesis of this compound is a multistep process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been extensively studied in preclinical models for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-tumor properties, this compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butyl-3-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-12-25(23(27)18-10-7-11-20(14-18)28-3)15-19-13-17-9-6-8-16(2)21(17)24-22(19)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKZBZWWSDOTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


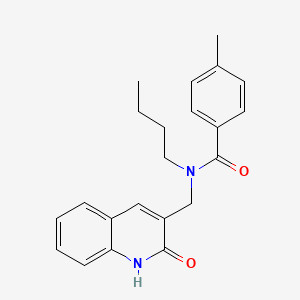
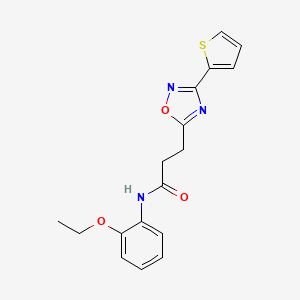
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)
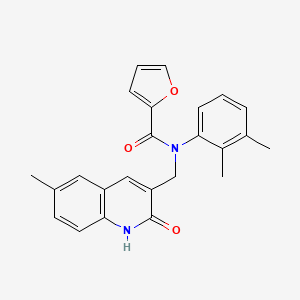
![4-(tert-butyl)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696405.png)


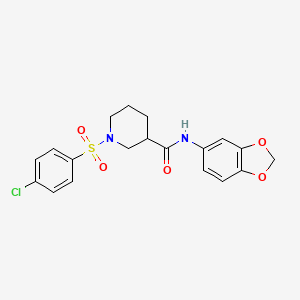
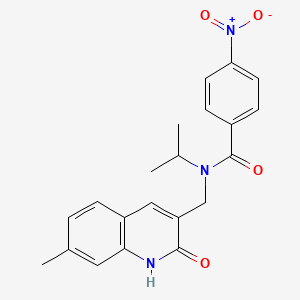
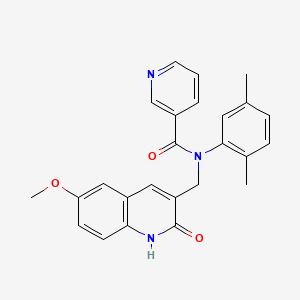
![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)